4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one

Description

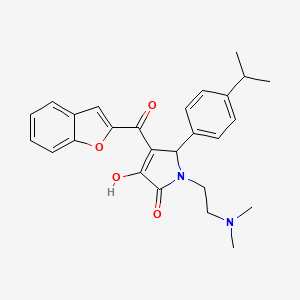

Its structure features:

- A benzofuran-2-carbonyl group at position 4, which may enhance aromatic stacking interactions or metabolic stability.

- A 4-isopropylphenyl group at position 5, which increases lipophilicity and may influence membrane permeability or target binding.

- A 3-hydroxy moiety, likely critical for hydrogen bonding or metal chelation in biological systems.

Properties

IUPAC Name |

3-(1-benzofuran-2-carbonyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O4/c1-16(2)17-9-11-18(12-10-17)23-22(25(30)26(31)28(23)14-13-27(3)4)24(29)21-15-19-7-5-6-8-20(19)32-21/h5-12,15-16,23,30H,13-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVSCVSHEMUBDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one is a synthetic derivative that combines the structural features of benzofuran and pyrrole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

Antimicrobial Properties

Research has shown that benzofuran derivatives exhibit significant antimicrobial activity. For instance, compounds containing benzofuran scaffolds have demonstrated effectiveness against various strains of bacteria and fungi. In studies involving similar benzofuran derivatives, compounds were found to inhibit Mycobacterium tuberculosis with IC90 values lower than 0.60 μM, indicating strong antimycobacterial activity .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Target Organism | MIC (µg/mL) | Toxicity |

|---|---|---|---|

| 6-Benzofurylpurine | M. tuberculosis | <0.60 | Low |

| 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran | M. tuberculosis | 3.12 | Low |

| 1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime | S. aureus | Moderate | Moderate |

Cytotoxic Effects

The cytotoxic effects of the compound were assessed in vitro using various cancer cell lines. In one study, a related compound showed significant cell cycle arrest at the G1/S phase and induced apoptosis in HeLa cells, suggesting potential anticancer properties . The mechanism involved the induction of cellular stress leading to programmed cell death.

Table 2: Cytotoxicity Results in Cancer Cell Lines

| Compound | Cell Line | % Cell Viability (24h) | % Apoptosis (48h) |

|---|---|---|---|

| Compound A (similar structure) | HeLa | 51.23% | 24.71% |

| Control | HeLa | 42.99% | 1.78% |

The proposed mechanism for the biological activity of this compound involves multiple pathways:

- Inhibition of Enzymatic Activity : Benzofuran derivatives often inhibit key enzymes involved in cell proliferation and survival.

- Induction of Oxidative Stress : These compounds may increase reactive oxygen species (ROS) levels within cells, leading to apoptosis.

- Cell Cycle Modulation : The compound can interfere with cell cycle checkpoints, resulting in halted progression and increased apoptosis rates.

Case Studies

-

Antimycobacterial Activity :

A series of benzofuran derivatives were synthesized and tested against Mycobacterium tuberculosis. The most active compound displayed an MIC value significantly lower than that of standard treatments, indicating its potential as a therapeutic agent against tuberculosis . -

Anticancer Properties :

In another study focused on a structurally similar compound, researchers observed a substantial increase in apoptosis rates in HeLa cells treated with the compound compared to untreated controls. This highlights the potential application of benzofuran derivatives in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally related derivatives, emphasizing substituent effects, synthetic pathways, and inferred biological implications.

Table 1: Structural and Functional Comparison

*Estimated based on molecular formula.

Key Observations:

Substituent Effects on Bioactivity: The dimethylaminoethyl group in the target compound (vs. The 4-isopropylphenyl substituent (target) is more lipophilic than the 4-hydroxyphenyl group in ’s compound, which could enhance membrane permeability but reduce aqueous solubility .

Synthetic Pathways :

- Compounds in were synthesized via microwave-assisted reactions between chalcones and isocyanates, followed by TLC purification . The target compound likely follows a similar route, given its structural homology.

Benzofuran vs. Dihydrobenzofuran :

- The target’s benzofuran-2-carbonyl group (fully aromatic) contrasts with the 2-methyl-2,3-dihydrobenzofuran-5-carbonyl group in ’s compound. The saturated dihydrobenzofuran may confer greater metabolic stability due to reduced π-electron density .

Antiestrogenic Activity :

Q & A

Basic Question: What are the recommended synthetic pathways for this compound, and how can its purity be validated?

Methodological Answer:

Synthesis of pyrrol-2-one derivatives typically involves cyclization reactions, as demonstrated in the preparation of structurally similar compounds (e.g., 3,5-diarylsubstituted pyrrol-2-ones via base-assisted cyclization) . Key steps include:

- Cyclization : Use of hydroxyl or amino substituents to facilitate ring closure under basic conditions.

- Characterization : Validate purity via high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR; ¹H and ¹³C) to verify substituent positions .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves stereochemical ambiguities, as applied to analogous pyrrol-2-one derivatives .

Basic Question: How can the compound’s structural stability under varying experimental conditions be assessed?

Methodological Answer:

Stability studies should evaluate:

- pH Sensitivity : Expose the compound to buffered solutions (pH 2–12) and monitor degradation via HPLC or UV-Vis spectroscopy.

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures .

- Solvent Effects : Test solubility and stability in polar (e.g., DMSO) and nonpolar solvents using NMR to detect structural changes .

Advanced Question: What advanced techniques are recommended for analyzing contradictory bioactivity data across studies?

Methodological Answer:

Contradictions may arise from differences in assay conditions or impurities. Mitigation strategies include:

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell lines, incubation times).

- Metabolite Profiling : Use LC-MS/MS to identify degradation products or metabolites that may interfere with activity .

- Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to isolate variables affecting bioactivity .

Advanced Question: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina. Validate with experimental IC₅₀ values .

- Molecular Dynamics (MD) : Assess binding stability over time under physiological conditions .

Advanced Question: What methodologies are suitable for studying environmental fate and ecotoxicity?

Methodological Answer:

- Biodegradation Assays : Use OECD 301 protocols to measure microbial degradation rates in soil/water systems .

- Bioaccumulation Potential : Estimate logP values (via HPLC) and apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) .

- Ecotoxicology : Conduct acute toxicity tests on model organisms (e.g., Daphnia magna) following OECD 202 guidelines .

Basic Question: What analytical techniques quantify the compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

- UPLC-MS/MS : Offers high sensitivity and specificity for trace quantification. Optimize ionization (ESI+/ESI-) based on polarity .

- Internal Standards : Use deuterated analogs to correct for matrix effects .

- Validation : Follow ICH guidelines for linearity, accuracy, and precision .

Advanced Question: How can reaction mechanisms for derivative synthesis be elucidated?

Methodological Answer:

- Kinetic Studies : Monitor intermediate formation via time-resolved NMR or IR spectroscopy .

- Isotopic Labeling : Use ¹⁸O or ²H to trace proton transfer pathways in cyclization reactions .

- Computational Transition State Analysis : Identify rate-determining steps using DFT .

Advanced Question: What strategies address crystallization challenges for X-ray diffraction studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.